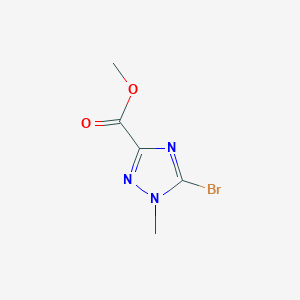
methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate
Übersicht
Beschreibung
Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .
Synthesis Analysis
The synthesis of methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate involves adding 5-bromo-1-methyl-1H-triazole-3-carboxylic acid and methanol into a reaction bottle, controlling the temperature to be 20-35 ℃, slowly dropwise adding thionyl chloride, raising the temperature to 60 ℃ after dropwise adding, reacting for 5 hours, concentrating under reduced pressure, distilling off the methanol, adding water to separate out a large amount of solid, filtering, washing a filter cake with water, and drying to obtain the product .Molecular Structure Analysis
The molecular structure of methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate can be represented by the SMILES stringCOC(=O)c1nc[nH]n1Br . Chemical Reactions Analysis
Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .Physical And Chemical Properties Analysis
Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is a solid substance . Its molecular weight is 206 . The InChI code is1S/C4H4BrN3O2/c1-10-3(9)2-6-4(5)8-7-2/h1H3,(H,6,7,8) .
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Chemistry
- Triazole compounds show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
- The synthesis of these compounds often involves the reaction of a variety of nitrogen sources .
- Commercially available triazole-containing drugs include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and others .
-
Organic Synthesis
-
Material Chemistry
-
Agrochemistry
-
Photographic Materials
-
Corrosion Inhibitors
-
Bioconjugation
-
Chemical Biology
-
Fluorescent Imaging
-
Materials Science
-
Supramolecular Chemistry
-
Synthesis of Nucleoside Analogues
- “Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate” may be used in the synthesis of nucleoside analogues .
- Nucleoside analogues are compounds structurally similar to naturally occurring nucleosides, and they have a wide range of applications in medicine, particularly in antiviral and anticancer therapies .
-
Bioconjugation
-
Chemical Biology
-
Fluorescent Imaging
-
Materials Science
-
Supramolecular Chemistry
-
Synthesis of Nucleoside Analogues
- “Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate” may be used in the synthesis of nucleoside analogues .
- Nucleoside analogues are compounds structurally similar to naturally occurring nucleosides, and they have a wide range of applications in medicine, particularly in antiviral and anticancer therapies .
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 5-bromo-1-methyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-9-5(6)7-3(8-9)4(10)11-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAELOVNAGOMSBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




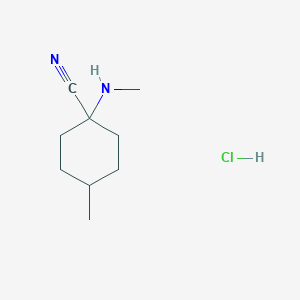
![6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1431509.png)
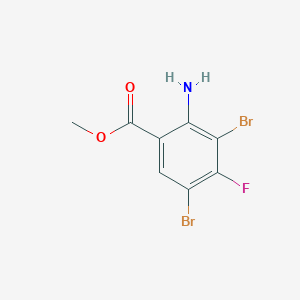
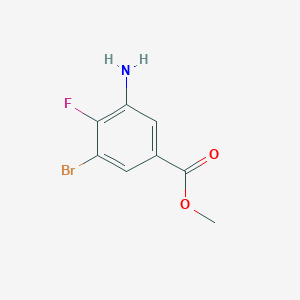
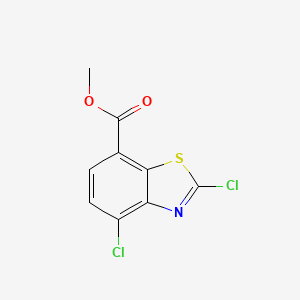

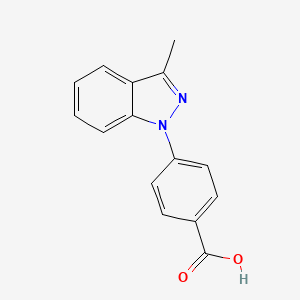
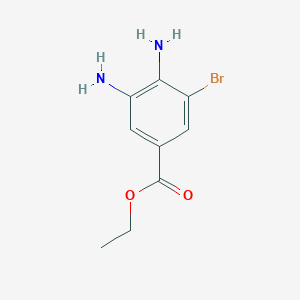
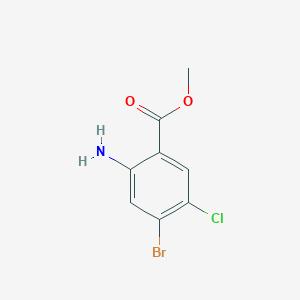
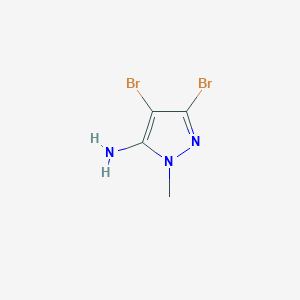
![3'-Methylcarbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid](/img/structure/B1431523.png)
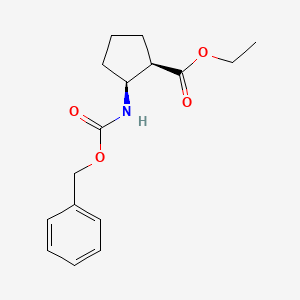
![Ethyl 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylate](/img/structure/B1431529.png)